![molecular formula C17H13N B13344245 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)
3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole: is a heterocyclic compound that features a fused indene and pyrrole ring system with a phenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole typically involves multicomponent reactions. One common method is the one-pot three-component reaction of ninhydrin, 1,3-dicarbonyl compounds, and primary amines. This reaction is carried out in the presence of triphenylphosphine in acetonitrile at room temperature, yielding the desired indeno[1,2-b]pyrrole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse molecular architectures through multicomponent reactions .
Biology and Medicine: It is being explored for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique electronic properties make it suitable for use in organic electronics and photonics .
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Indeno[1,2-b]pyrrole: A closely related compound with similar structural features.
Pyrrolo[3,2-b]pyrrole-1,4-dione: Another heterocyclic compound with a fused pyrrole ring system.
Tetrahydroindol-4-one: A compound with a similar indole structure.
Uniqueness: 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole stands out due to its phenyl substituent, which imparts unique electronic and steric properties. This makes it a versatile building block for the synthesis of complex molecules and materials.
Eigenschaften
Molekularformel |
C17H13N |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
3-phenyl-1,4-dihydroindeno[1,2-b]pyrrole |
InChI |
InChI=1S/C17H13N/c1-2-6-12(7-3-1)16-11-18-17-14-9-5-4-8-13(14)10-15(16)17/h1-9,11,18H,10H2 |
InChI-Schlüssel |
SCGHKLCSQHBEFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C(=CN3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


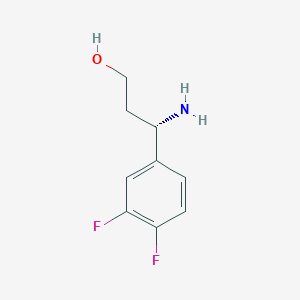
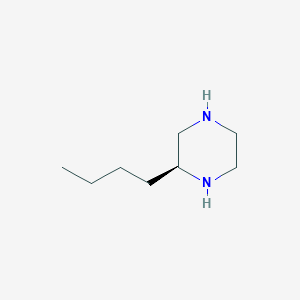
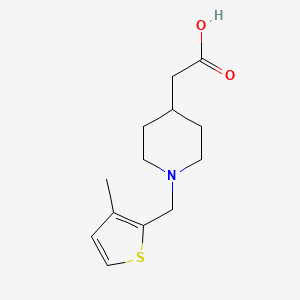
![1-Oxa-9-azadispiro[2.2.56.23]tridecane](/img/structure/B13344183.png)


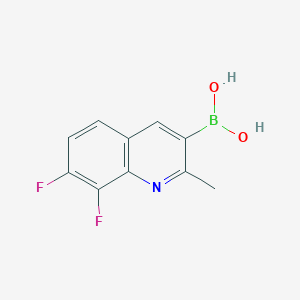
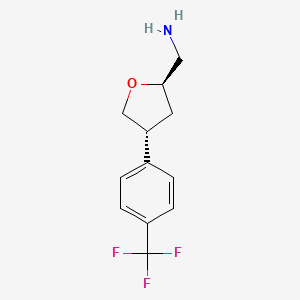
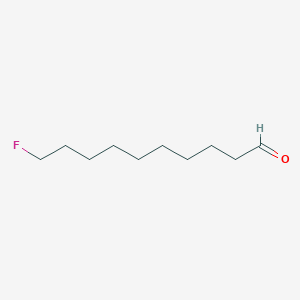

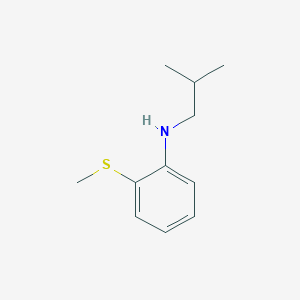

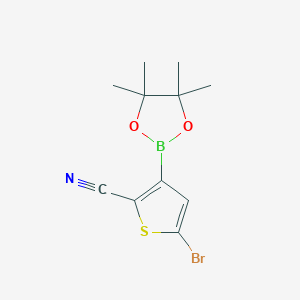
![5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
